molecular formula C72H148ClNO4 B144048 Tetraoctadecylammonium perchlorate CAS No. 139653-59-1

Tetraoctadecylammonium perchlorate

Cat. No.: B144048
CAS No.: 139653-59-1
M. Wt: 1127.4 g/mol
InChI Key: YUPHFUPZYSVWOM-UHFFFAOYSA-M
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Description

Tetraoctadecylammonium perchlorate is a quaternary ammonium compound with the chemical formula [CH3(CH2)16CH2]4N(ClO4). It is known for its high molecular weight of 1127.40 g/mol and is often used in various chemical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetraoctadecylammonium perchlorate typically involves the quaternization of octadecylamine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{4 R-NH2 + HClO4 → [R4N]ClO4 + 4 H2O} ] where R represents the octadecyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetraoctadecylammonium perchlorate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced using suitable reducing agents.

    Substitution: It can participate in substitution reactions where the perchlorate ion is replaced by other anions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Various nucleophiles can be used to replace the perchlorate ion.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of quaternary ammonium salts .

Scientific Research Applications

Tetraoctadecylammonium perchlorate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetraoctadecylammonium perchlorate involves its ability to interact with various molecular targets. The compound can facilitate the transport of ions across membranes, which is crucial in many biological processes. The perchlorate ion, in particular, can inhibit iodine uptake in the thyroid gland, affecting thyroid hormone synthesis .

Comparison with Similar Compounds

  • Tetrabutylammonium perchlorate
  • Tetrapentylammonium perchlorate
  • Tetrahexylammonium perchlorate

Comparison: Tetraoctadecylammonium perchlorate is unique due to its long alkyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. These properties include higher molecular weight, increased hydrophobicity, and enhanced ability to interact with lipid membranes .

Properties

IUPAC Name

tetraoctadecylazanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H148N.ClHO4/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73(70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;2-1(3,4)5/h5-72H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPHFUPZYSVWOM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H148ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585009
Record name N,N,N-Trioctadecyloctadecan-1-aminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1127.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139653-59-1
Record name N,N,N-Trioctadecyloctadecan-1-aminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraoctadecylammonium perchlorate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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